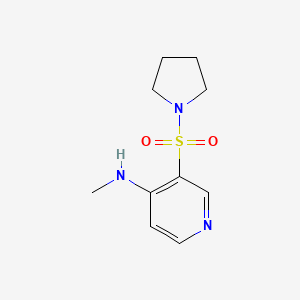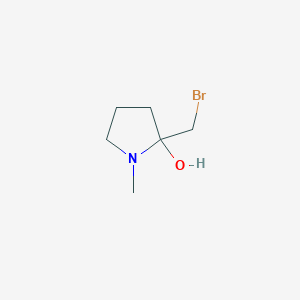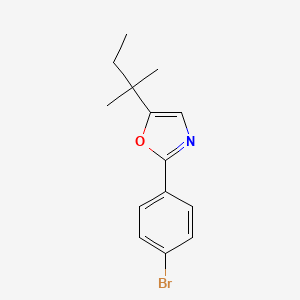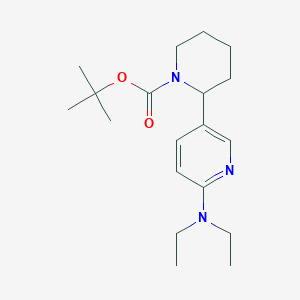
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H30N3O2. This compound is a derivative of piperidine and pyridine, featuring a tert-butyl ester group. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-(diethylamino)pyridin-3-yl piperidine.
Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester group.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl ester group enhances lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
Properties
Molecular Formula |
C19H31N3O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl 2-[6-(diethylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2/c1-6-21(7-2)17-12-11-15(14-20-17)16-10-8-9-13-22(16)18(23)24-19(3,4)5/h11-12,14,16H,6-10,13H2,1-5H3 |
InChI Key |
XKINFBBWQYTCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
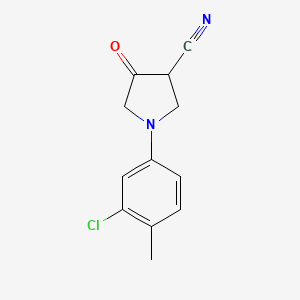
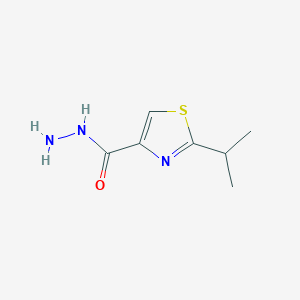



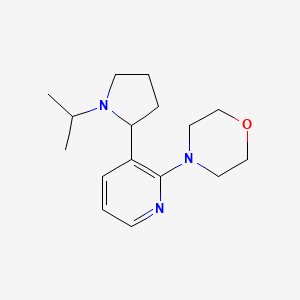

![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)
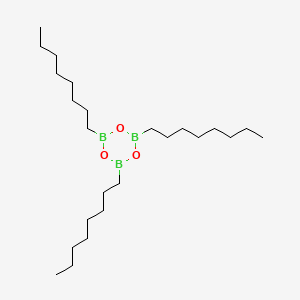
![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
